molecular formula C12H14BrN3O2S B6645887 2-Bromo-6-(4-methylsulfonylpiperazin-1-yl)benzonitrile

2-Bromo-6-(4-methylsulfonylpiperazin-1-yl)benzonitrile

Cat. No.: B6645887
M. Wt: 344.23 g/mol
InChI Key: BIMSXIMQCXQFJJ-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-methylsulfonylpiperazin-1-yl)benzonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromine atom, a benzonitrile group, and a piperazine ring substituted with a methylsulfonyl group. Its distinct molecular configuration makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(4-methylsulfonylpiperazin-1-yl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-6-nitrobenzonitrile and 4-methylsulfonylpiperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3).

    Procedure: The 2-bromo-6-nitrobenzonitrile is reacted with 4-methylsulfonylpiperazine in the presence of the base and solvent. The mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-methylsulfonylpiperazin-1-yl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperazine ring and the methylsulfonyl group.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve solvents like DMF or acetonitrile and bases like K2CO3.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and phosphine ligands are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted benzonitrile derivatives, while oxidation and reduction can modify the functional groups on the piperazine ring.

Scientific Research Applications

2-Bromo-6-(4-methylsulfonylpiperazin-1-yl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-methylsulfonylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. The bromine atom and the piperazine ring play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by interacting with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile: Similar structure but lacks the methylsulfonyl group.

    2-Bromo-6-(4-methylsulfonylpiperidin-1-yl)benzonitrile: Similar but with a piperidine ring instead of a piperazine ring.

Uniqueness

2-Bromo-6-(4-methylsulfonylpiperazin-1-yl)benzonitrile is unique due to the presence of the methylsulfonyl group on the piperazine ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-bromo-6-(4-methylsulfonylpiperazin-1-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2S/c1-19(17,18)16-7-5-15(6-8-16)12-4-2-3-11(13)10(12)9-14/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMSXIMQCXQFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=C(C(=CC=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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